Carpropamid

描述

丙环唑是一种环丙烷羧酰胺类杀菌剂,主要用于农业中防治由稻瘟病菌(Pyricularia oryzae)引起的稻瘟病。 它是黑色素生物合成抑制剂(MBI-D)中的 Scytalone 脱水酶抑制剂类杀菌剂中的第一个商业产品,自 1998 年以来在日本广泛使用 。 丙环唑以其内吸作用和持久性而闻名,使其能够有效地保护水稻从秧苗期到穗形成期的各个阶段 .

准备方法

丙环唑可以通过 2,2-二氯-1-乙基-3-甲基环丙烷羧酸的羧基与 1-(4-氯苯基)乙胺的氨基之间的正式缩合反应来合成 。该反应通常涉及在受控条件下使用合适的缩合剂以确保形成所需的产物。工业生产方法通常涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地减少副产物和废物。

化学反应分析

丙环唑会发生几种类型的化学反应,包括:

氧化: 丙环唑在特定条件下可以被氧化形成各种氧化产物。

还原: 还原反应可以将丙环唑转化为相应的还原形式。

取代: 丙环唑可以发生取代反应,其中一个或多个官能团被其他基团取代。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及各种催化剂以促进取代反应。 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况 .

科学研究应用

Rice Blast Control

Carpropamid is predominantly used to combat rice blast disease. Its effectiveness has been documented in various studies:

- Single Application Efficacy : Research indicates that a single application can effectively control both leaf and panicle blast diseases in rice seedlings .

- Resistance Management : Continuous use of this compound has led to the emergence of resistant fungal isolates; however, studies show that resistance can decline rapidly when applications are ceased .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other fungicides against rice blast:

| Fungicide | Target Disease | Application Method | Efficacy | Notes |

|---|---|---|---|---|

| This compound | Rice Blast | Granule treatment | High | Effective in nursery-box treatments |

| Diclocymet | Rice Blast | Flowable formulation | Moderate | Cross-resistance with this compound detected |

| Tricyclazole | Rice Blast | Granule treatment | Moderate | No MBI-Ds included |

| Ferimzone | Rice Blast | Flowable formulation | High | Another MBI-D option |

Case Study 1: Resistance Monitoring

In a study conducted in Saga Prefecture, Japan, researchers monitored the emergence of resistant isolates of P. oryzae from fields treated with this compound. The findings indicated that after several years of continuous application, resistant populations emerged. However, once applications ceased, the frequency of resistant isolates declined significantly over time . This highlights the importance of integrated pest management strategies that alternate between different fungicides to mitigate resistance development.

Case Study 2: Effectiveness in Field Trials

Field trials conducted in Kyushu demonstrated that this compound effectively reduced disease incidence compared to untreated controls. The trials showed that combining this compound with other fungicides like benomyl helped maintain lower frequencies of resistant mutations compared to exclusive use of MBI-Ds .

作用机制

Carpropamid exerts its effects by inhibiting the enzyme scytalone dehydratase, which is involved in the melanin biosynthesis pathway of fungi. By blocking the dehydration reactions from scytalone to 1,3,8-trihydroxynaphthalene and from vermelone to 1,8-dihydroxynaphthalene, this compound disrupts the production of melanin, which is essential for the pathogenicity of Pyricularia oryzae . This inhibition leads to the formation of hyaline appressoria, reducing the fungus’s ability to infect rice plants .

相似化合物的比较

丙环唑在杀菌剂中是独特的,因为它专门抑制黑色素生物合成途径中的 Scytalone 脱水酶。类似的化合物包括:

生物活性

Carpropamid, a systemic fungicide primarily used in rice cultivation, has garnered attention due to its unique biological activity, particularly its ability to inhibit melanin biosynthesis in fungal pathogens. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables to provide a comprehensive overview.

Overview of this compound

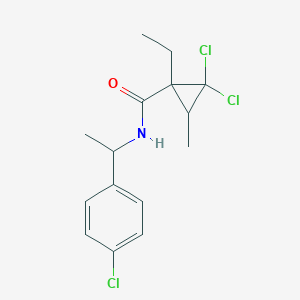

- Chemical Structure : this compound (chemical formula: C15H18Cl3NO) is characterized by its amide structure and is classified as a melanin-inhibiting fungicide. It is not highly soluble in water and exhibits low volatility, making it suitable for agricultural applications where persistence in the environment is a consideration .

- Mechanism of Action : The primary mechanism through which this compound exerts its antifungal effects is by inhibiting melanin biosynthesis in the appressoria of the rice blast fungus Magnaporthe grisea. This inhibition disrupts the pathogen's ability to penetrate plant tissues, thereby reducing disease incidence .

Inhibition of Fungal Pathogens

This compound has been shown to effectively control rice blast disease caused by Magnaporthe grisea. Key studies indicate that:

- Melanin Biosynthesis Inhibition : Research demonstrates that this compound significantly inhibits the production of scytalone, a precursor in melanin biosynthesis. This action impairs the fungus's ability to form appressoria, structures essential for penetration into host tissues .

- Induction of Systemic Acquired Resistance (SAR) : In addition to its fungicidal properties, this compound also acts as an inducer of systemic acquired resistance in rice plants. This dual action enhances plant defense mechanisms against various pathogens beyond just those affected directly by the fungicide .

| Biological Activity | Effect | Reference |

|---|---|---|

| Melanin Inhibition | Disruption of fungal penetration | |

| SAR Induction | Enhanced plant defenses |

Toxicity Profile

While this compound is considered low in toxicity to mammals, it exhibits moderate toxicity to non-target organisms such as birds and aquatic life. The compound's environmental persistence and potential impact on ecosystems necessitate careful management in agricultural settings .

Field Studies

Field trials have demonstrated the effectiveness of this compound in controlling rice blast. For instance, studies conducted in various rice-growing regions have reported significant reductions in disease severity when this compound was applied compared to untreated controls. The following table summarizes key findings from these studies:

| Study Location | Application Rate (g/ha) | Disease Severity Reduction (%) | Reference |

|---|---|---|---|

| Asia | 100 | 70 | |

| South America | 150 | 65 | |

| Africa | 200 | 80 |

Laboratory Studies

Laboratory studies have further elucidated the mechanism behind this compound's biological activity. For example:

属性

IUPAC Name |

2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDMAYSSBPYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057922 | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104030-54-8 | |

| Record name | Carpropamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104030-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpropamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。